molecular formula C9H9BrO2 B1340723 3,4-Methylenedioxyphenethyl bromide CAS No. 57587-02-7

3,4-Methylenedioxyphenethyl bromide

Cat. No.: B1340723
CAS No.: 57587-02-7
M. Wt: 229.07 g/mol
InChI Key: CCARPEUWUWIJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Methylenedioxyphenethyl bromide is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3,4-Methylenedioxyphenethyl bromide, also known as 5-(2-bromoethyl)-1,3-benzodioxole, is a substituted phenethylamine . The primary targets of phenethylamines are typically monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in regulating mood, attention, and body temperature .

Mode of Action

The compound interacts with its targets by mimicking the structure of these neurotransmitters, allowing it to bind to their receptors and influence neural signaling .

Biochemical Pathways

The affected pathways are likely those involved in monoamine neurotransmission. This can lead to downstream effects such as altered synaptic plasticity, changes in mood and cognition, and potentially psychoactive effects . .

Pharmacokinetics

Phenethylamines are generally known to undergo extensive first-pass metabolism, primarily by the enzyme monoamine oxidase . This can significantly impact the compound’s bioavailability.

Result of Action

Given its structural similarity to other phenethylamines, it may have psychoactive properties . It’s important to note that these effects can vary greatly depending on dosage and individual physiological differences .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the presence of monoamine oxidase inhibitors can potentially enhance the compound’s activity by preventing its breakdown . .

Properties

IUPAC Name

5-(2-bromoethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCARPEUWUWIJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480463
Record name 3,4-Methylenedioxyphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57587-02-7
Record name 3,4-Methylenedioxyphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of phosphorus tribromide (8.1 g) in carbon tetrachloride (50 ml) was added dropwise over 30 minutes to a stirred solution of 3,4-methylenedioxyphenethyl alcohol (15.0 g) (see Preparation 5) in carbon tetrachloride (200 ml) and the mixture was heated under reflux for 3 hours, washed sequentially with water (twice), 5M aqueous sodium hydroxide solution and water, dried over magnesium sulphate and evaporated. The residue was purified by chromatography on silica (100 g) using carbon tetrachloride as the eluant. Appropriate fractions were combined and evaporated to give the title compound as a pale yellow oil (8.3 g, 40%), which was characterised by its 1H-NMR spectrum.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Methylenedioxyphenethyl bromide
Reactant of Route 2
Reactant of Route 2
3,4-Methylenedioxyphenethyl bromide
Reactant of Route 3
Reactant of Route 3
3,4-Methylenedioxyphenethyl bromide
Reactant of Route 4
Reactant of Route 4
3,4-Methylenedioxyphenethyl bromide
Reactant of Route 5
3,4-Methylenedioxyphenethyl bromide
Reactant of Route 6
3,4-Methylenedioxyphenethyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.